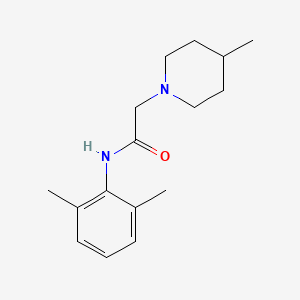

![molecular formula C20H11Cl2N3O B5500271 2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5500271.png)

2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile, typically involves the reaction of benzimidazole with acrylonitriles and other reagents. Hranjec et al. (2010) described a synthesis route that includes the reaction of benzimidazole with 2,3-disubstituted acrylonitriles, leading to various derivatives with potential antiproliferative activity against tumor cell lines (Hranjec, M., Pavlović, G., Marjanović, M., Kralj, M., & Karminski-Zamola, G., 2010). This method highlights the versatility of the benzimidazole core in synthesizing derivatives with different substituents.

Molecular Structure Analysis

The molecular and crystal structures of benzimidazole derivatives, including the compound of interest, have been determined through X-ray crystallography. The structures revealed that these compounds can exhibit different degrees of planarity and the presence of hydrogen bonding patterns, which are crucial for their interaction with biological targets like DNA. The crystal structure analysis conducted by Hranjec et al. (2009) provides insight into the molecular conformation and interactions within the crystal lattice (Hranjec, M., Pavlović, G., & Karminski-Zamola, G., 2009).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including photochemical dehydrocyclization, as described by Hranjec et al. (2007). This process involves the transformation of benzimidazolyl-substituted acrylonitriles into benzimidazo[1,2-a]quinolines, showcasing the chemical reactivity and potential for generating diverse compounds with biological activity (Hranjec, M., & Karminski-Zamola, G., 2007).

Physical Properties Analysis

The physical properties of benzimidazole derivatives are influenced by their molecular structure. The planarity and the presence of various functional groups, such as the acrylonitrile moiety, affect their solubility, melting points, and stability. These properties are essential for their application in different fields, including materials science and pharmaceuticals. The research by El’chaninov et al. (2016) on the electronic and spectral properties of benzimidazole derivatives highlights the importance of molecular structure in determining their physical properties (El’chaninov, M. M., & Aleksandrov, A., 2016).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, such as reactivity towards nucleophiles, electrophiles, and their ability to form complexes with metals, are critical for their biological activity and potential applications. The study by Kumar et al. (2018) on a benzimidazole-based probe for the detection of CN− ions showcases the utility of these compounds as chemosensors, demonstrating their reactive nature and potential for environmental monitoring (Kumar, G., Gupta, N., Paul, Kamaldeep, & Luxami, Vijay, 2018).

Scientific Research Applications

Cytotoxic Activity and Anticancer Research Researchers have synthesized acrylonitriles substituted with benzimidazoles and evaluated their in vitro cytotoxic potency on human cancer cell lines, revealing that specific substitutions can significantly enhance cytotoxic activity. For instance, derivatives containing a 5-nitrothiophen-2-yl ring at position 3 exhibited pronounced potency, suggesting a potential for the development of new anticancer drugs. These compounds induce cell death through mechanisms such as apoptosis, as indicated by increased activities of caspases in cancer cell lines (Sa̧czewski et al., 2004).

Antibacterial Applications Further investigations have extended to the antibacterial properties of these derivatives, highlighting their effectiveness against a range of bacterial strains. Modifications to the benzimidazole ring, such as the addition of methyl groups, have shown to affect the overall cytotoxic and antibacterial activities, providing insights into structure-activity relationships and guiding the design of molecules with enhanced biological activities (Sa̧czewski et al., 2008).

DNA Interaction Studies The interaction of these compounds with DNA has also been a subject of interest, with some studies suggesting their potential as DNA intercalators or groove binders. This interaction is crucial for understanding the molecular mechanisms behind their biological activities and for designing compounds with specific targeting capabilities. Amidino-substituted benzimidazolyl derivatives, in particular, have been proposed as candidates for HIV treatment, indicating their versatility and potential in addressing different therapeutic targets (Starčević et al., 2002).

Anticorrosion Applications Aside from biomedical applications, these compounds have demonstrated utility in other fields such as materials science. For example, studies on their anticorrosion performance for copper in acidic environments have shown that certain derivatives can act as effective corrosion inhibitors, highlighting their potential in protecting metals from corrosion through mechanisms involving electron donation and acceptance (Tigori et al., 2022).

properties

IUPAC Name |

(Z)-2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11Cl2N3O/c21-13-5-7-16(22)15(10-13)19-8-6-14(26-19)9-12(11-23)20-24-17-3-1-2-4-18(17)25-20/h1-10H,(H,24,25)/b12-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVZGXUTVCTABJ-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

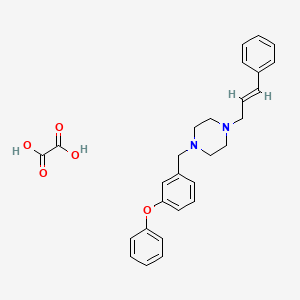

![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5500189.png)

![N,N-dimethyl-7-pentanoyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500191.png)

![N-[2-(2-furoylamino)-3-phenylacryloyl]leucine](/img/structure/B5500198.png)

![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5500205.png)

![1'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5500212.png)

![5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5500225.png)

![3-allyl-5-{2-[3-(4-chlorophenoxy)propoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5500233.png)

![2-[2-(3-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5500238.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-imidazolidinedione](/img/structure/B5500244.png)

![ethyl N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycinate](/img/structure/B5500249.png)

![6'-amino-3'-ethyl-2-methyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B5500273.png)

![allyl 2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5500281.png)